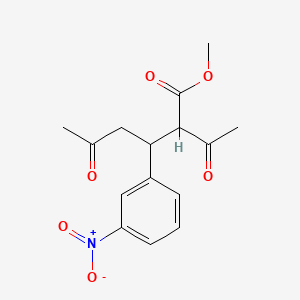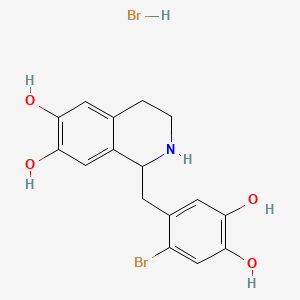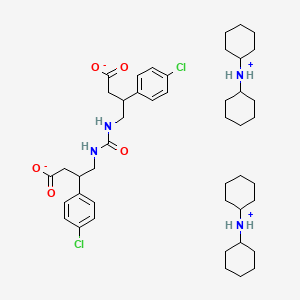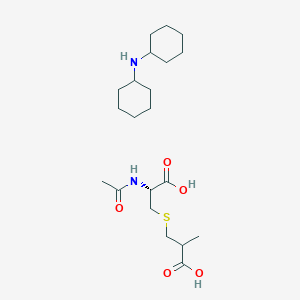
D-(+)-Raffinose-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Raffinose-13C6: is a trisaccharide composed of galactose, glucose, and fructose. It is a naturally occurring carbohydrate found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains. The compound is labeled with six carbon-13 isotopes, making it useful in various scientific studies, particularly in metabolic and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Raffinose-13C6 typically involves the incorporation of carbon-13 isotopes into the monosaccharide units that make up raffinose. This can be achieved through enzymatic or chemical synthesis methods. Enzymatic synthesis often involves the use of glycosyltransferases to link the monosaccharides, while chemical synthesis may involve the use of protecting groups and selective activation of hydroxyl groups to form the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound is less common due to the high cost of carbon-13 isotopes. it can be produced on a smaller scale for research purposes using advanced synthetic techniques. The process involves the fermentation of carbon-13 labeled glucose by microorganisms that naturally produce raffinose, followed by purification and isolation of the labeled trisaccharide.
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-Raffinose-13C6 can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of raffinose yields its constituent monosaccharides: galactose, glucose, and fructose. Oxidation reactions can modify the hydroxyl groups on the sugar units, while glycosylation can introduce additional sugar moieties to the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions using α-galactosidase.
Oxidation: Mild oxidizing agents such as periodate or bromine water.
Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst like silver triflate.
Major Products:
Hydrolysis: Galactose, glucose, and fructose.
Oxidation: Aldonic acids or uronic acids depending on the oxidizing agent.
Glycosylation: Extended oligosaccharides with additional sugar units.
Wissenschaftliche Forschungsanwendungen
D-(+)-Raffinose-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Helps in studying carbohydrate metabolism and the role of raffinose in plant physiology.
Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health by stimulating the growth of beneficial bacteria.
Industry: Utilized in the food industry to study the digestion and fermentation of raffinose in various food products.
Wirkmechanismus
The mechanism of action of D-(+)-Raffinose-13C6 involves its hydrolysis by α-galactosidase enzymes in the digestive system, releasing galactose, glucose, and fructose. These monosaccharides are then absorbed and metabolized through standard carbohydrate metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the metabolic fate of the compound and study its effects on various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness: D-(+)-Raffinose-13C6 is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable for detailed metabolic studies. Unlike other similar compounds, the isotopic labeling allows for precise tracking and analysis of its metabolic pathways and interactions within biological systems.
Eigenschaften
Molekularformel |
C18H32O16 |
|---|---|
Molekulargewicht |
510.39 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1/i1+1,5+1,8+1,11+1,13+1,16+1 |
InChI-Schlüssel |
MUPFEKGTMRGPLJ-XFUQXLJWSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[13C@@H]3[13C@@H]([13C@H]([13C@H]([13C@H](O3)[13CH2]O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)


![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)


![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

